2-MORPHOLINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE
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Overview
Description
2-MORPHOLINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE is a heterocyclic compound that contains a morpholine ring and a thiadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-MORPHOLINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE typically involves the reaction of a morpholine derivative with a thiadiazine precursor. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the desired heterocyclic structure. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters. The choice of raw materials and reaction conditions is critical to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-MORPHOLINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
2-MORPHOLINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-MORPHOLINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds, participate in π-π interactions, and undergo redox reactions contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-MORPHOLINO-4H-1,3,4-THIADIAZIN-5(6H)-THIONE: Similar in structure but contains a thioketone group instead of a carbonyl group.
2-MORPHOLINO-4H-1,3,4-OXADIAZIN-5(6H)-ONE: Contains an oxygen atom in place of the sulfur atom in the thiadiazine ring.
2-MORPHOLINO-4H-1,3,4-THIADIAZOL-5(6H)-ONE: Differs in the position of the nitrogen atoms within the ring structure.
Uniqueness
2-MORPHOLINO-4H-1,3,4-THIADIAZIN-5(6H)-ONE is unique due to its specific combination of a morpholine ring and a thiadiazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. The presence of both nitrogen and sulfur atoms in the heterocyclic ring system allows for diverse chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-morpholin-4-yl-4H-1,3,4-thiadiazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c11-6-5-13-7(9-8-6)10-1-3-12-4-2-10/h1-5H2,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDVTWOKGUDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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